7-Bromo-4-hydrazinoquinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(7-bromoquinolin-4-yl)hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c10-6-1-2-7-8(13-11)3-4-12-9(7)5-6/h1-5H,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBHRILSWSXLJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Br)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Pathways and Advanced Chemical Transformations
Synthetic Approaches to 7-Bromo-4-hydrazinoquinoline
The synthesis of this compound is primarily achieved through the derivatization of precursor halogenated quinoline (B57606) derivatives. The strategic placement of the bromine and hydrazine (B178648) moieties is crucial for its utility as a building block.
Derivation from Precursor Halogenated Quinoline Derivatives
The most common precursor for the synthesis of this compound is a dihalogenated quinoline, typically 4,7-dihaloquinoline. For instance, the synthesis can commence from commercially available 4,7-dichloroquinoline (B193633). The process involves a nucleophilic aromatic substitution reaction where the more labile chlorine atom at the C-4 position is displaced by a hydrazine group. researchgate.netresearchgate.net This regioselectivity is a key feature of the quinoline ring system.
Another approach involves starting from 7-bromo-4-chloroquinoline. In this case, the chlorine at the 4-position is selectively replaced by hydrazine hydrate (B1144303). This reaction is typically carried out in a suitable solvent like ethanol (B145695). The greater reactivity of the C-4 halogen compared to the C-7 halogen is a well-established principle in quinoline chemistry, allowing for precise control over the substitution pattern.
Optimization of Reaction Conditions for Compound Synthesis
The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, reaction temperature, and the molar ratio of reactants. acs.org
For the conversion of 4,7-dichloroquinoline or 7-bromo-4-chloroquinoline, ethanol is a frequently used solvent. researchgate.netchemicalbook.com The reaction with hydrazine hydrate is often performed under reflux conditions to ensure the completion of the reaction. researchgate.netchemicalbook.com Upon cooling, the product, this compound, typically crystallizes from the reaction mixture, facilitating its isolation. chemicalbook.com The use of an excess of hydrazine hydrate can help to drive the reaction to completion. Optimization studies aim to maximize the yield and purity of the final product while minimizing reaction times and the formation of byproducts. acs.org
Table 1: Synthesis of 7-Chloro-4-hydrazinoquinoline (B1583878) from 4,7-Dichloroquinoline This table provides an example of a typical synthesis for a related compound, 7-chloro-4-hydrazinoquinoline, illustrating the general conditions that would be adapted for the bromo derivative.
| Precursor | Reagent | Solvent | Conditions | Yield | Reference |
| 4,7-Dichloroquinoline | Hydrazine hydrate (80%) | Absolute Ethanol | Reflux | Not specified | researchgate.net |
| 4,7-Dichloroquinoline | Hydrazine monohydrate | Absolute Ethanol | Reflux, then cooling in ice bath | 87% | chemicalbook.com |
Derivatization Reactions and Functional Group Transformations
The hydrazino group at the C-4 position of this compound is a versatile functional handle that allows for a wide range of chemical transformations. Condensation reactions with carbonyl compounds are particularly common, leading to the formation of hydrazones, which are valuable ligands and biologically active molecules.
Condensation with Carbonyl Compounds for Hydrazone Formation
This compound readily reacts with various aldehydes and ketones to form the corresponding hydrazones. This reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazino group on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. ekb.eg
The hydrazones derived from this compound are a class of Schiff bases. nih.gov These compounds are of significant interest due to their ability to act as chelating ligands for a variety of metal ions. The synthesis typically involves refluxing equimolar amounts of this compound and a suitable aldehyde or ketone in a solvent like ethanol. mdpi.comresearchgate.net The resulting Schiff base ligands often possess multiple coordination sites, including the quinoline nitrogen, the imine nitrogen, and potentially other donor atoms from the carbonyl component. mdpi.comresearchgate.net
For example, the condensation with salicylaldehyde (B1680747) derivatives would introduce a phenolic hydroxyl group, creating a tridentate ligand capable of forming stable complexes with transition metals. researchgate.net The electronic properties of the resulting Schiff base can be tuned by varying the substituents on the aromatic ring of the aldehyde or ketone.
Table 2: Examples of Schiff Base Synthesis from Hydrazinoquinolines This table showcases the synthesis of Schiff bases from the related 7-chloro-4-hydrazinoquinoline, which is analogous to the reactions of the bromo counterpart.
| Hydrazinoquinoline Derivative | Carbonyl Compound | Product Type | Reference |
| 7-Chloro-4-hydrazinoquinoline | o-Hydroxyacetophenone | Schiff base hydrazone ligand | mdpi.comresearchgate.net |
| 7-Chloro-4-hydrazinoquinoline | o-Hydroxybenzaldehyde | Schiff base hydrazone ligand | researchgate.netsigmaaldrich.com |
| 7-Chloro-4-hydrazinoquinoline | Substituted benzaldehydes | 7-Chloro-4-quinolinylhydrazones | researchgate.net |
The reaction of this compound with aromatic aldehydes leads to the formation of N'-(arylidene)-7-bromo-4-hydrazinoquinolines. researchgate.net This class of compounds has been explored for its potential biological activities. The synthesis is straightforward, typically involving the reaction of the two components in a suitable solvent, sometimes with catalytic amounts of acid to facilitate the dehydration step. ekb.eg
The general structure of these derivatives consists of the 7-bromoquinoline (B152726) moiety linked to an arylidene group through a hydrazone bridge. The diversity of this class of compounds is easily achieved by employing a wide range of substituted aromatic aldehydes in the condensation reaction.
Synthesis of Schiff Base Ligands
Cyclization Reactions to Construct Fused Heterocyclic Systems
The hydrazino moiety of this compound serves as a key functional group for initiating cyclization reactions, leading to the formation of fused heterocyclic systems. These reactions are fundamental in building complex molecular frameworks that incorporate the quinoline nucleus.
Formation of Triazoloquinoline Analogues
The reaction of a hydrazinoquinoline with orthoacetates is a known method for constructing triazoloquinoline structures. blogspot.com While specific examples detailing the use of this compound in this exact reaction were not found in the provided search results, the general principle involves the nucleophilic attack of the hydrazine onto the orthoacetate, followed by cyclization to form the triazole ring fused to the quinoline core. This synthetic strategy has been applied to other substituted hydrazinoquinolines. blogspot.com
Generation of Pyrazolylquinolinone Derivatives
Introduction of Diverse Functionalities for Synthetic Utility
The inherent reactivity of this compound allows for the introduction of various functional groups, significantly expanding its utility as a synthetic intermediate. These transformations can target the hydrazine moiety, the quinoline ring, or the bromo substituent, leading to a wide array of derivatives.
Incorporation of Thiol and Carboxyl Groups
The introduction of thiol and carboxyl groups into quinoline derivatives can be achieved through various synthetic routes. While direct incorporation onto this compound is not explicitly detailed, related chemistries provide insight. For example, the reaction of 3-(bromoacetyl)-4-hydroxyquinolinone derivatives with potassium thiocyanate (B1210189) yields thiocyanate derivatives, which can be precursors to thiols. nih.gov The Doebner reaction, which involves reacting an arylamine with pyruvic acid and an aldehyde, is a classic method for synthesizing quinoline-4-carboxylic acids. thieme-connect.de This suggests that functional group manipulation of the quinoline core is a viable strategy for introducing carboxyl groups.
Mannich Base Formation and Glycoside Linkage
The formation of Mannich bases is a common transformation for compounds with active hydrogen atoms. nih.gov While not directly demonstrated on this compound, the general mechanism involves the reaction of an amine, formaldehyde, and a compound with an acidic proton. nih.gov The synthesis of glycosides linked to heterocyclic systems is also a significant area of research. Although specific examples with this compound are not provided, the general principle of coupling a sugar moiety to the quinoline core, potentially through the hydrazine group or after its conversion to another functional group, is a plausible synthetic pathway.
Exploration of Nucleophilic and Electrophilic Reactivity
The chemical nature of this compound allows it to participate in both nucleophilic and electrophilic reactions. The hydrazine group is a strong nucleophile and readily reacts with electrophiles. youtube.com For example, it can react with aldehydes and ketones to form hydrazones. researchgate.netckthakurcollege.net This reactivity is fundamental to many of the cyclization reactions discussed earlier.
The quinoline ring itself, particularly with the deactivating bromo substituent, is more prone to nucleophilic aromatic substitution than electrophilic substitution. However, electrophilic substitution reactions on the quinoline ring are possible, often requiring harsh conditions. rsc.org The carbon atom of a ketone is electrophilic, while the oxygen atom is nucleophilic. youtube.com This dual reactivity is exploited in many of the synthetic transformations of quinoline derivatives. nih.govrsc.org For instance, the reaction of 3-(nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one with various electrophilic and nucleophilic reagents leads to a diverse range of heterocyclic systems. scielo.br
Coordination Chemistry and Metal Complexation Studies
Design and Synthesis of 7-Bromo-4-hydrazinoquinoline-Derived Ligands
The foundational step in exploring the coordination chemistry of this compound involves its transformation into ligands with multiple donor atoms, which enhances their ability to form stable complexes with metal ions. ckthakurcollege.net
The most common strategy for developing polydentate ligands from this compound is through the synthesis of Schiff bases. ckthakurcollege.net This involves a condensation reaction between the terminal nitrogen of the hydrazino group (-NH-NH₂) of this compound and the carbonyl group (C=O) of an aldehyde or ketone. ijacskros.com
A typical synthesis involves reacting this compound with various carbonyl compounds, such as o-hydroxybenzaldehyde or o-hydroxyacetophenone, often under reflux in a solvent like ethanol (B145695). researchgate.net The resulting Schiff base hydrazone ligands contain an azomethine (-CH=N-) linkage and incorporate multiple potential donor sites from the quinoline (B57606) ring, the azomethine nitrogen, and functional groups on the aldehyde or ketone precursor. ijacskros.commdpi.com The flexibility in choosing the carbonyl compound allows for the synthesis of a wide array of ligands with tailored electronic and steric properties. colab.ws
Table 1: Examples of Reactants for Schiff Base Ligand Synthesis
| Precursor 1 | Precursor 2 | Resulting Ligand Type |
|---|---|---|
| This compound | o-hydroxybenzaldehyde | Schiff Base Hydrazone |
| This compound | o-hydroxyacetophenone mdpi.comresearchgate.net | Schiff Base Hydrazone |
| This compound | 5-bromoindole-3-carboxaldehyde nih.gov | Schiff Base Hydrazone |
Data is extrapolated from syntheses using the analogous 7-chloro-4-hydrazinoquinoline (B1583878).
The synthesized Schiff base ligands are typically polydentate, meaning they can bind to a central metal ion through two or more donor atoms. ckthakurcollege.net The denticity—the number of donor groups used to bind to the central metal—can vary. Ligands derived from this compound can act as bidentate, tridentate, or even tetradentate chelators. ckthakurcollege.netresearchgate.netmdpi.com
The primary coordination sites are:
Phenolic Oxygen (O): From the hydroxyl group of the aldehyde/ketone precursor (e.g., o-hydroxybenzaldehyde), which usually coordinates after deprotonation. mdpi.comresearchgate.net
Azomethine Nitrogen (N): The nitrogen atom of the newly formed C=N double bond is a key coordination site. ijacskros.commdpi.com
Quinoline Ring Nitrogen (N): The heterocyclic nitrogen atom of the quinoline moiety can also participate in coordination. mdpi.comresearchgate.net
Depending on the reaction conditions and the specific metal ion, these ligands can behave as monobasic bidentate (coordinating via one deprotonated oxygen and one nitrogen) or dibasic tridentate/tetradentate agents (involving additional coordination sites). mdpi.comresearchgate.net This versatility allows for the formation of stable five- or six-membered chelate rings upon complexation. ckthakurcollege.net
Development of Polydentate Schiff Base Ligands
Synthesis and Structural Elucidation of Transition Metal Complexes
The polydentate Schiff base ligands derived from this compound readily react with various transition metal salts to form stable coordination complexes. ekb.eg The characterization of these complexes using spectroscopic and analytical techniques provides insight into their structure and bonding. researchgate.netresearchgate.net
These Schiff base hydrazones have been shown to form complexes with a range of divalent and other transition metal ions. The synthesis is typically achieved by refluxing the ligand with the corresponding metal salt (e.g., CuCl₂, Ni(OAc)₂, CoCl₂, FeCl₃, MnCl₂, UO₂(OAc)₂) in a 1:1 or 2:1 ligand-to-metal molar ratio in a suitable solvent. researchgate.netmdpi.comresearchgate.netimpactfactor.org The resulting complexes often precipitate from the solution upon cooling and can be isolated by filtration. impactfactor.org The non-electrolyte nature of many of these complexes in solution suggests that the anions (like Cl⁻) are either coordinated to the metal ion or are present as counter-ions outside the primary coordination sphere, depending on the specific structure. mdpi.com
Studies on analogous systems reveal that these ligands can form both mononuclear and binuclear complexes. researchgate.netmdpi.comresearchgate.net
Mononuclear Complexes: In this mode, a single central metal ion is coordinated by one or more ligand molecules. For example, ions like Cu(II), Ni(II), and Co(II) often form mononuclear complexes where the metal-to-ligand stoichiometry is 1:2. researchgate.netresearchgate.net
Binuclear Complexes: These complexes feature two metal centers bridged by one or more ligand molecules. The formation of binuclear species, particularly with Fe(III) and Mn(II), can be facilitated by the presence of a deprotonating agent like lithium hydroxide (B78521) (LiOH). researchgate.netresearchgate.net The deprotonating agent helps in creating a bridging phenolic oxygen between the two metal ions, leading to a binuclear structure. mdpi.comresearchgate.net
The specific coordination mode is influenced by the metal ion, the ligand structure, the stoichiometry of the reactants, and the pH of the reaction medium. researchgate.netresearchgate.net
The geometry of the coordination sphere around the central metal ion is determined using spectral (UV-Vis, IR) and magnetic susceptibility measurements. researchgate.netresearchgate.net A variety of geometries have been proposed for these types of complexes.
Octahedral: This is a common geometry for many Co(II), Ni(II), Fe(III), and Mn(II) complexes, where the metal ion is surrounded by six donor atoms. researchgate.netresearchgate.netamazonaws.com In mononuclear complexes, this can be achieved by two tridentate ligands or in binuclear complexes where bridging ligands and solvent molecules complete the coordination sphere. mdpi.comamazonaws.com
Square-Planar: This geometry is frequently observed for Cu(II) complexes. researchgate.net
Tetrahedral: Some Co(II) and Ni(II) complexes have been reported to adopt a tetrahedral geometry. researchgate.netresearchgate.net
Pentagonal Bipyramidal: Uranyl (UO₂(VI)) complexes often favor higher coordination numbers, leading to a seven-coordinate pentagonal bipyramidal geometry. researchgate.net
Table 2: Summary of Metal Complex Characteristics with Analogous Hydrazone Ligands
| Metal Ion | Coordination Mode | Proposed Geometry | References |
|---|---|---|---|
| Cu(II) | Mononuclear | Square-Planar, Distorted Tetrahedral | mdpi.comresearchgate.net |
| Ni(II) | Mononuclear & Binuclear | Octahedral, Tetrahedral | researchgate.netmdpi.comresearchgate.net |
| Co(II) | Mononuclear & Binuclear | Octahedral | mdpi.comresearchgate.net |
| Fe(III) | Mononuclear & Binuclear | Octahedral | researchgate.netresearchgate.net |
| Mn(II) | Binuclear | Octahedral | mdpi.comresearchgate.net |
| UO₂(VI) | Mononuclear | Pentagonal Bipyramidal, Heptacoordination | researchgate.netmdpi.comresearchgate.net |
This table summarizes findings from studies on the analogous 7-chloro-4-hydrazinoquinoline Schiff base complexes.
Table of Mentioned Compounds
| Compound Name | Formula/Type |
|---|---|
| This compound | C₉H₈BrN₃ |
| 7-Chloro-4-hydrazinoquinoline | C₉H₈ClN₃ |
| Schiff Base | Organic Compound |
| o-hydroxybenzaldehyde | C₇H₆O₂ |
| o-hydroxyacetophenone | C₈H₈O₂ |
| 5-bromoindole-3-carboxaldehyde | C₉H₆BrNO |
| Salicylaldehyde (B1680747) | C₇H₆O₂ |
| Copper(II) ion | Cu²⁺ |
| Nickel(II) ion | Ni²⁺ |
| Cobalt(II) ion | Co²⁺ |
| Iron(III) ion | Fe³⁺ |
| Manganese(II) ion | Mn²⁺ |
| Uranyl(VI) ion | UO₂²⁺ |
| Ethanol | C₂H₅OH |
| Lithium Hydroxide | LiOH |
| Copper(II) chloride | CuCl₂ |
| Nickel(II) acetate | Ni(OAc)₂ |
| Cobalt(II) chloride | CoCl₂ |
| Iron(III) chloride | FeCl₃ |
| Manganese(II) chloride | MnCl₂ |
Based on a comprehensive search for scientific literature, there is no available research data focusing on the investigation of magnetic properties for metal complexes derived specifically from This compound . The existing literature extensively covers the magnetic properties of complexes from the analogous compound, 7-chloro-4-hydrazinoquinoline, but does not provide specific magnetic moments, susceptibility data, or detailed research findings for the bromo-substituted counterpart.
Therefore, it is not possible to generate the requested article section with the required detailed findings and data tables while strictly adhering to the specified compound.
Spectroscopic Characterization and Advanced Structural Analysis
Vibrational Spectroscopy for Functional Group Identification (FT-IR)
Fourier-transform infrared (FT-IR) spectroscopy is a critical tool for identifying the characteristic functional groups within the 7-Bromo-4-hydrazinoquinoline scaffold. The FT-IR spectrum of related hydrazone derivatives, which share the core quinoline (B57606) hydrazone structure, displays key vibrational bands. For instance, in a Schiff base derived from 7-chloro-4-hydrazinoquinoline (B1583878), significant bands are observed for N-H stretching, C=O stretching, and C=N stretching at approximately 3195 cm⁻¹, 1660 cm⁻¹, and 1600 cm⁻¹ respectively. researchgate.net Similarly, the IR spectrum of a hydrazone derivative of a chromone (B188151) with 7-chloro-4-hydrazinoquinoline showed absorption bands at 3363, 3289, and 3178 cm⁻¹ corresponding to O-H and N-H stretching, while the C=N and C=C stretching vibrations were observed at 1660 cm⁻¹ and 1614 cm⁻¹, respectively. scielo.br
When this compound is incorporated into Schiff base complexes, shifts in these vibrational frequencies provide evidence of coordination with metal ions. For example, in uranyl complexes of similar Schiff bases, new bands appear in the 400-500 cm⁻¹ region, which are attributed to U-O and U-N bonds, confirming the coordination of the ligand to the metal center. mdpi.com The coordination of the azomethine nitrogen is often indicated by a shift in the ν(C=N) band. ijacskros.com
Table 1: Key FT-IR Vibrational Frequencies for 7-substituted-4-hydrazinoquinoline Derivatives
| Functional Group | Wavenumber (cm⁻¹) | Reference |
| N-H Stretching | ~3195 | researchgate.net |
| O-H/N-H Stretching | 3363, 3289, 3178 | scielo.br |
| C=N Stretching | ~1660, 1600 | researchgate.netscielo.br |
| C=C Stretching | 1614 | scielo.br |
| C-Br Stretching | ~630 | mdpi.com |
Note: Data is based on derivatives of 7-substituted-4-hydrazinoquinolines.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is indispensable for the precise assignment of the molecular structure of this compound and its derivatives.
The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule. In derivatives of 7-chloro-4-hydrazinoquinoline, the aromatic protons of the quinoline ring typically appear as multiplets in the downfield region of the spectrum. nih.govmdpi.com For example, in a hydrazone derivative, the protons of the quinoline ring were observed in the range of δ 7.21–8.63 ppm. mdpi.com The NH proton of the hydrazone moiety is also a key diagnostic signal, often appearing as a singlet that is exchangeable with D₂O. scielo.br In one study, the NH proton of a hydrazone derivative was observed at δ 10.94 ppm. mdpi.com
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. The carbon atoms of the quinoline ring in related 7-chloroquinoline (B30040) hydrazones resonate at characteristic chemical shifts. nih.gov For instance, in a specific derivative, the carbon signals for the quinoline moiety were observed across a wide range, with the carbon attached to the nitrogen (C=N) appearing at a distinct downfield shift. nih.gov
Table 2: Representative ¹H and ¹³C NMR Data for a 7-chloro-4-hydrazinoquinoline Derivative
| ¹H NMR (DMSO-d₆, 500 MHz) | ¹³C NMR (DMSO-d₆, 125 MHz) |
| δ (ppm) | δ (ppm) |
| 7.21–7.28 (m, 2H, ArH) | 35.4 (NCH₃) |
| 7.35 (d, J = 4.5 Hz, 1H, ArH) | 101.3 (CH) |
| 7.43–7.51 (m, 1H, ArH) | 114.7 (CH) |
| 7.55 (d, J = 8.5 Hz, 1H, ArH) | ... |
| 7.83–7.91 (m, 2H, 2ArH) | |
| 8.30–8.35 (m, 1H, ArH) | |
| 8.40 (d, J = 8.5 Hz, 1H, ArH) | |
| 8.60 (d, J = 4.5 Hz, 1H, ArH) | |
| 8.63 (s, 1H, =CH) | |
| 10.94 (s, 1H, NH) | |
| 11.61 (s, 1H, NH) |
Source: Adapted from a study on 7-chloroquinolinehydrazones. mdpi.com
Proton Nuclear Magnetic Resonance (1H NMR)
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions
UV-Visible spectroscopy is employed to investigate the electronic transitions within the molecule. The spectra of 7-substituted-4-hydrazinoquinoline derivatives typically exhibit absorption bands corresponding to π→π* and n→π* transitions. mdpi.com For a Schiff base derived from 7-chloro-4-hydrazinoquinoline, electronic transitions were observed, and upon complexation with metal ions, these bands often show a shift, indicating the involvement of the chromophoric groups in coordination. mdpi.com For instance, a Schiff base ligand derived from 2-aminopyrazine (B29847) and 5-bromosalicylaldehyde (B98134) showed absorption maxima at 266.16, 316.27, and 361.85 nm in DMSO. mdpi.com
Mass Spectrometry for Molecular Weight and Fragmentation Analysis (MS, ESI-MS)
Mass spectrometry is a powerful technique for determining the molecular weight and studying the fragmentation pattern of this compound and its derivatives. Electrospray ionization mass spectrometry (ESI-MS) is commonly used for this purpose. mdpi.comnih.gov The mass spectrum of a related Schiff base showed a molecular ion peak [M]⁺ that confirmed its molecular weight. mdpi.com The fragmentation pattern can provide valuable structural information. researchgate.net High-resolution mass spectrometry (HRMS) is often used to confirm the elemental composition of the synthesized compounds. researchgate.net
Advanced Structural Probes
X-ray Diffraction (XRD) and Single-Crystal X-ray Crystallography
X-ray diffraction techniques are indispensable for elucidating the precise three-dimensional structure of crystalline solids. Single-crystal X-ray crystallography, in particular, offers an unambiguous determination of bond lengths, bond angles, and crystal packing.
While a specific single-crystal X-ray structure for the free ligand this compound was not found in the search results, the technique has been extensively applied to its derivatives and coordination complexes. For instance, the structures of various hydrazone derivatives and their metal complexes have been successfully determined using this method. grafiati.comsci-hub.red The general procedure involves collecting diffraction data on a suitable single crystal using a diffractometer, often with Mo-Kα radiation. rsc.orgiosrjournals.org The data is then processed to solve and refine the crystal structure, typically using software suites like SHELX. rsc.org
In studies of related compounds, such as a nickel(II) complex of a Schiff base derived from 2-[(3-bromo-propylimino)-methyl]-phenol, single-crystal X-ray diffraction revealed a monoclinic space group P 21/n with specific cell dimensions. researchgate.net Similarly, the crystal structure of a spiropyrrolidine scaffold tethered with a benzo[b]thiophene analogue was found to be in the orthorhombic crystal system with a P2₁2₁2₁ space group. mdpi.com These analyses provide definitive proof of molecular geometry and intermolecular interactions, such as hydrogen bonding, which stabilize the crystal packing. sci-hub.rediosrjournals.org
For pyrophoric or air-sensitive materials, specialized handling techniques are employed, such as using a perfluorinated oil coat and an inert atmosphere during data collection at low temperatures, to ensure sample integrity. ncl.ac.uk
Table 1: Example Crystallographic Data for Related Hydrazone Compounds
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref |
|---|---|---|---|---|---|---|---|
| H₅L₁ (C₈H₁₁N₅O) | Monoclinic | P2₁/c | 8.9329 | 9.8728 | 10.5538 | 94.155 | iosrjournals.org |
| H₃L₂ (C₁₇H₂₁N₅O₄) | Triclinic | P-1 | 7.2851 | 10.4542 | 12.0306 | 79.372 | iosrjournals.org |
| 4BDBH | Monoclinic | P2₁/c | - | - | - | - | sci-hub.red |
Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically used to study chemical species that have unpaired electrons, i.e., paramagnetic species. scholaris.ca This method is particularly valuable for characterizing coordination compounds of transition metals like Cu(II), Ni(II), Co(II), and Fe(III), which often possess unpaired electrons.
In the context of this compound, ESR studies would be performed on its paramagnetic metal complexes. For example, studies on Cu(II) complexes of Schiff bases derived from the related 7-chloro-4-hydrazinoquinoline have utilized ESR spectroscopy to investigate the metal ion's environment. researchgate.net The magnetic moment of a Cu(II) complex, which can be determined from magnetic susceptibility measurements, often corresponds to a single unpaired electron and suggests an octahedral geometry. researchgate.net A study on various dinuclear Cu(II) complexes with N,N,O-chelating ligands showed a single EPR-active Cu(II) species in solution. acs.org
The ESR spectrum provides information about the g-values and hyperfine coupling constants, which are characteristic of the electronic structure and the geometry of the coordination sphere around the paramagnetic metal ion.
Elemental Microanalysis for Compositional Verification
Elemental microanalysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a sample. This analysis is crucial for verifying the empirical formula of a newly synthesized compound. The experimentally found percentages are compared with the theoretically calculated values for the proposed molecular formula.
For derivatives of this compound and its complexes, elemental analysis is a standard characterization method. mdpi.comnih.govnih.gov For example, in the synthesis of a Schiff base from 5-bromo-salicylaldehyde and 2-amino-pyrazine, the analytical data for the resulting compound C₁₁H₈BrN₃O was: Calculated: C, 47.51%; H, 2.90%; N, 15.11%. Found: C, 47.49%; H, 2.85%; N, 15.17%. mdpi.comnih.gov The close agreement between the calculated and found values confirms the composition of the synthesized molecule. Similar verification is performed for metal complexes to confirm the ligand-to-metal ratio and the presence of any counter-ions or solvent molecules. impactfactor.orgsemnan.ac.ir
Table 2: Elemental Analysis Data for a Schiff Base Derived from a Bromo-Substituted Aldehyde
| Compound | Formula | Analysis | C% | H% | N% | Ref |
|---|---|---|---|---|---|---|
| Schiff Base | C₁₁H₈BrN₃O | Calculated | 47.51 | 2.90 | 15.11 | mdpi.comnih.gov |
| Found | 47.49 | 2.85 | 15.17 | mdpi.comnih.gov | ||
| Uranyl Complex | C₁₃H₁₄N₄O₉U | Calculated | 25.67 | 2.32 | 9.21 | mdpi.com |
Thermogravimetric and Differential Thermal Analysis (TGA, DTA) of Coordination Compounds
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the thermal stability and decomposition pattern of materials as a function of temperature. TGA measures the change in mass of a sample as it is heated, while DTA measures the difference in temperature between a sample and a reference material.
For coordination compounds derived from this compound, TGA and DTA can provide valuable information about the presence of coordinated or lattice water molecules, the thermal stability range of the complex, and the nature of the final decomposition product. researchgate.netmdpi.com For instance, the TGA of uranyl complexes of related Schiff bases showed decomposition in multiple steps, indicating the loss of water molecules followed by the decomposition of the organic ligand framework. mdpi.com The analysis of TG curves helps in understanding the stoichiometry of the decomposition process. mdpi.com These methods are often used in conjunction to provide a comprehensive thermal profile of the coordination compounds. researchgate.net
Molar Conductance Measurements for Electrolytic Behavior
Molar conductance (ΛM) measurements are performed to determine whether a coordination compound behaves as an electrolyte in a particular solvent. The measurement involves dissolving the complex in a solvent like DMSO or DMF at a known concentration (typically 10⁻³ M) and measuring its conductivity. ijirset.com
The magnitude of the molar conductance value indicates the extent of ionization of the complex in the solution. Low molar conductance values typically suggest a non-electrolytic nature, meaning the ligands are not displaced by solvent molecules and the complex remains neutral. mdpi.com Conversely, higher values indicate that the complex dissociates into ions in the solution, behaving as an electrolyte. researchgate.net For example, uranyl complexes of some Schiff bases showed low molar conductance values in DMSO, indicating they are non-electrolytes. mdpi.com This information is crucial for understanding the structure of the complex in solution.
Table 3: Molar Conductance Data for Related Ligands and Complexes
| Compound | Solvent | Molar Conductance (ΛM) (ohm⁻¹ cm² mol⁻¹) | Nature | Ref |
|---|---|---|---|---|
| Ligand (L1) | DMSO | 19 | Non-electrolyte | mdpi.com |
| Ligand (L2) | DMSO | 11 | Non-electrolyte | mdpi.com |
| Uranyl Complex of L3 | DMSO | 26.56 | Non-electrolyte | mdpi.com |
Theoretical Studies and Computational Chemistry Applications
Density Functional Theory (DFT) for Molecular and Electronic Structure
Density Functional Theory (DFT) has emerged as a leading method for investigating the electronic structure of molecules. github.iorsc.org This quantum mechanical modeling method allows for the accurate calculation of various molecular properties, providing insights that are often difficult to obtain through experimental means alone. github.io
A fundamental step in computational analysis is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For 7-Bromo-4-hydrazinoquinoline, DFT calculations are used to find the lowest energy conformation. scm.com This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until a stable structure is achieved. Conformational analysis, an extension of geometry optimization, explores the different spatial arrangements (conformers) of the molecule and their relative energies. scm.com This is particularly important for flexible molecules, as it helps to identify the most likely shapes the molecule will adopt.
The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. numberanalytics.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides information about the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests that the molecule is more reactive and can be more easily polarized, while a larger gap indicates greater stability. mdpi.comresearchgate.net DFT calculations are employed to determine the energies of the HOMO and LUMO and to visualize their spatial distribution, which reveals the regions of the molecule that are most involved in electron donation and acceptance. mdpi.comwuxibiology.com
Table 1: Frontier Molecular Orbital (FMO) Properties of a Related Hydrazone Compound
| Parameter | Value (eV) |
| HOMO Energy | -7.326 |
| LUMO Energy | -4.583 |
| HOMO-LUMO Energy Gap | 2.742 |
This table presents data for a related pyrazole (B372694) compound, 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, to illustrate typical values obtained from DFT calculations. researchgate.net
Intramolecular charge transfer (ICT) is a key process that can influence a molecule's optical and electronic properties. Computational studies can map the redistribution of electron density upon electronic excitation. The analysis of frontier molecular orbitals often reveals that the HOMO and LUMO are localized on different parts of the molecule, indicating that an electronic transition from the HOMO to the LUMO results in a significant transfer of charge from one region of the molecule to another. This phenomenon is crucial for understanding the behavior of molecules in various applications, including nonlinear optics and as components in electronic devices.
The Density of States (DOS) provides a more detailed picture of the electronic structure than the simple HOMO-LUMO description. A DOS plot shows the number of available electronic states at each energy level. By analyzing the contributions of different atoms or fragments to the total DOS, researchers can gain a deeper understanding of the molecular orbitals and their compositions. This analysis helps to describe the contributions of different parts of the molecule to the frontier orbitals and can be used to interpret experimental spectroscopic data. researchgate.net
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of a molecule. uni-muenchen.de It is a plot of the electrostatic potential mapped onto the constant electron density surface of the molecule. wolfram.com The MEP surface visually represents the charge distribution, with different colors indicating regions of varying electrostatic potential. Typically, red areas signify regions of negative potential, which are susceptible to electrophilic attack, while blue areas denote regions of positive potential, which are prone to nucleophilic attack. wolfram.com Green and yellow areas represent regions of neutral potential. core.ac.uk For this compound, MEP analysis can identify the most likely sites for hydrogen bonding and other non-covalent interactions, which is crucial for predicting its biological activity and how it will interact with other molecules. researchgate.netuni-muenchen.de
Density of States (DOS) Distribution
Molecular Docking Simulations for Biomolecular Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme. mdpi.com In the context of this compound, docking simulations can be performed to predict its binding affinity and mode of interaction with various biological targets. researchgate.net These simulations provide valuable insights into the potential biological activity of the compound and can guide the design of more potent derivatives. For instance, studies on similar quinoline (B57606) derivatives have utilized molecular docking to investigate their interactions with proteins implicated in diseases like cancer. mdpi.comresearchgate.net
Prediction of Ligand-Protein Binding Modes and Affinities
Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a protein target. This method helps in understanding the binding mode and estimating the strength of the interaction, often expressed as a binding affinity or docking score. For derivatives of 4-hydrazinoquinoline (B99260), docking studies have been performed to evaluate their potential as inhibitors for various protein targets.
The process involves placing the ligand into the binding site of a protein and using a scoring function to rank different poses. Lower binding energy scores typically indicate a more favorable and stable interaction. While direct docking studies on this compound are not extensively published, research on the closely related 7-chloro-4-hydrazinoquinoline (B1583878) provides a strong predictive framework. nih.govresearchgate.net For instance, hydrazone derivatives of 7-chloro-4-hydrazinoquinoline have been docked against various cancer and microbial protein targets to predict their binding affinities. nih.govsemnan.ac.ir These studies are crucial for identifying potential drug candidates and understanding the structural basis of their activity. nih.govplos.org
The binding affinity is influenced by various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the protein's active site residues. semnan.ac.ir Advanced machine learning and deep learning models are also being developed to improve the accuracy of binding affinity predictions beyond traditional scoring functions. nih.gov
Table 1: Example of Molecular Docking Data for an Analogous Hydrazone Complex This table presents representative data from a study on a copper polymer complex of a hydrazide derivative to illustrate the type of information obtained from docking studies.
| Protein Target (PDB ID) | Interacting Amino Acid Residues | Type of Interaction | Binding Energy (kcal/mol) |
| 6Y2F (COVID-19 Main Protease) | LYS A:102, PHE A:103, VAL A:104, ARG A:105 | Non-covalent | -8.9 |
Source: Adapted from a molecular docking study on related hydrazide complexes. semnan.ac.ir
Elucidation of Specific Interaction Sites
A key outcome of molecular docking is the detailed visualization of how a ligand interacts with specific amino acid residues within a protein's binding pocket. mdpi.com For quinoline-based hydrazones, these studies reveal critical interaction points that are essential for their biological activity.
For example, in studies of 7-chloro-4-hydrazinoquinoline derivatives, the quinoline nitrogen and the hydrazone moiety are frequently identified as key interaction sites. researchgate.netckthakurcollege.net The nitrogen atom of the quinoline ring can act as a hydrogen bond acceptor, while the -NH-N=CH- group of the hydrazone linker can participate in multiple hydrogen bonds as both a donor and an acceptor. Furthermore, the aromatic quinoline ring system can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan in the binding site. The bromine atom at the 7-position can also participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity and specificity.
These specific interactions, predicted through computational analysis, provide a hypothesis for how the molecule achieves its effect and can guide synthetic modifications to enhance potency. semnan.ac.ir
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While molecular docking provides a static picture of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.com MD simulations are used to assess the stability of the predicted docking pose and to understand the conformational changes that the ligand and protein may undergo upon binding.
Starting from the best-docked pose, an MD simulation can reveal whether the key interactions are maintained over a period of nanoseconds. researchgate.net Parameters such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD value over time suggests that the complex is in a stable conformation. mdpi.com Additionally, the Root Mean Square Fluctuation (RMSF) can be analyzed to identify which parts of the protein or ligand are flexible or rigid.
Such simulations have been applied to hydrazone-metal complexes and other related structures to validate docking results and to provide a more realistic model of the binding event in a solvated environment. researchgate.netacs.org The binding free energy can also be calculated from MD simulations using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area), which can offer a more accurate estimation of binding affinity than docking scores alone. mdpi.com
Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical model used to analyze the electron density of a molecule to characterize the nature of chemical bonds and non-covalent interactions. researchgate.net This method is based on the topology of the electron density, ρ(r). By locating critical points in the electron density, one can identify and classify atomic interactions.
For a given interaction, the analysis of the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical point (BCP) provides quantitative information about the bond's nature.
Shared interactions (covalent bonds) are typically characterized by high ρ and a negative ∇²ρ.
Closed-shell interactions (non-covalent, such as hydrogen bonds, van der Waals forces, and halogen bonds) are characterized by low ρ and a positive ∇²ρ. researchgate.net
QTAIM analysis can be applied to this compound and its derivatives to understand intramolecular hydrogen bonding and other non-covalent interactions that determine its conformational stability. grafiati.com In the context of ligand-protein complexes, it can precisely characterize the hydrogen bonds, halogen bonds, and other weak interactions that are crucial for binding. researchgate.net This level of detail helps in understanding the fundamental physics governing molecular recognition.
Advanced Analytical Applications and Reagent Development
Application as Derivatization Reagents in Mass Spectrometry
7-Bromo-4-hydrazinoquinoline and its analogs, such as 2-hydrazinoquinoline (B107646) (HQ), have emerged as significant derivatization reagents in the field of mass spectrometry. mdpi.comnih.govnih.gov Derivatization is a crucial technique employed to enhance the detectability and chromatographic performance of analytes that otherwise exhibit poor ionization efficiency or retention in liquid chromatography-mass spectrometry (LC-MS) systems. researchgate.netsci-hub.se The hydrazine (B178648) moiety of these quinoline (B57606) derivatives readily reacts with specific functional groups in biomolecules, thereby improving their analytical characteristics. mdpi.comnih.govresearchgate.net
Enhancement of Ionization Efficiency in LC-ESI-MS/MS
One of the primary challenges in LC-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) is the often low ionization efficiency of certain classes of endogenous compounds, particularly those that are polar or lack a readily ionizable functional group. chromatographyonline.commetwarebio.com Derivatization with reagents like hydrazinoquinolines can significantly boost the signal intensity of target analytes. nih.govlcms.cz This enhancement is achieved by introducing a functional group with a high proton affinity, which stabilizes a positive charge, or a permanently charged moiety. researchgate.netlcms.cz
For instance, the derivatization of carboxylic acids, which are typically analyzed in negative ion mode, with a reagent that imparts a permanent positive charge allows for analysis in the more sensitive positive ion mode. nih.gov This charge reversal strategy can lead to a dramatic improvement in detection sensitivity, in some cases by more than four orders of magnitude. nih.gov The quinoline structure itself contributes to the enhanced ionization efficiency due to its ability to be readily protonated.
Improvement of Chromatographic Separation Performance
Beyond enhancing ionization, derivatization can also improve the chromatographic separation of analytes. mdpi.comnih.gov Many small, polar biomolecules exhibit poor retention on reversed-phase (RP) liquid chromatography columns. researchgate.net By reacting these molecules with a more hydrophobic derivatizing agent, their retention on the column can be increased, leading to better separation from interfering matrix components and improved peak shapes. researchgate.net For example, the derivatization of small polar carboxylic acids, aldehydes, and ketones with 2-hydrazinoquinoline (HQ) has been shown to improve their chromatographic behavior in LC-MS analysis. mdpi.comnih.gov
Derivatization for Targeted Analysis of Specific Biomolecules (e.g., Aldehydes, Ketones, Carboxylic Acids)
Hydrazinoquinolines are particularly effective for the targeted analysis of carbonyl-containing compounds, such as aldehydes and ketones, as well as carboxylic acids. mdpi.comnih.govnih.gov The hydrazine group reacts with the carbonyl group of aldehydes and ketones to form stable hydrazones. mdpi.comncert.nic.in
For carboxylic acids, the derivatization to form hydrazides can be achieved using coupling agents. mdpi.com This targeted derivatization allows for the simultaneous analysis of these different classes of metabolites in complex biological samples, which is highly valuable in metabolomics research. mdpi.comnih.govnih.gov For example, 2-hydrazinoquinoline has been successfully used as a derivatization agent for the LC-MS-based metabolomic investigation of diabetic ketoacidosis, enabling the simultaneous analysis of carboxylic acids, aldehydes, and ketones. mdpi.comnih.gov
Role in Analytical Standards and Reagent Chemistry
This compound and related compounds serve as important building blocks in the synthesis of analytical standards and novel reagents. sigmaaldrich.com The presence of the bromine atom provides a unique isotopic signature that can be beneficial for mass spectrometry-based quantification. sci-hub.se These compounds are often used as starting materials for creating a diverse library of derivatives for various analytical and biological screening purposes. google.com The purity and characterization of these reagents are critical, and they are often supplied by chemical companies for research purposes. sigmaaldrich.comamerigoscientific.comsigmaaldrich.com
Exploratory Applications in Electrochemical and Gravimetric Analysis
The quinoline scaffold and its derivatives have been explored for applications in electrochemical analysis. semnan.ac.ir The nitrogen atom in the quinoline ring and the hydrazine group can participate in electrochemical reactions, making these compounds potentially useful as electroactive probes. semnan.ac.ir While specific studies on the direct electrochemical application of this compound are limited, related quinoline-based Schiff base complexes have been characterized using techniques like cyclic voltammetry. semnan.ac.ir
In gravimetric analysis, metal complexes of quinoline derivatives are sometimes utilized. impactfactor.org The formation of stable, insoluble complexes with metal ions can be the basis for their quantitative determination. For instance, Schiff base derivatives of hydrazinoquinolines have been used to form complexes with various transition metals, and these complexes have been characterized using thermal gravimetric analysis (TGA). mdpi.com
Development of Chemosensors and Fluorescent Probes
Quinoline derivatives are well-known for their fluorescent properties and have been extensively used in the development of chemosensors and fluorescent probes. mdpi.comnanobioletters.comresearchgate.net The fluorescence of the quinoline moiety can be modulated by its interaction with specific analytes, such as metal ions. nanobioletters.com This property allows for the design of "turn-on" or "turn-off" fluorescent sensors. mdpi.com
Hydrazone derivatives of quinoline have been synthesized and investigated for their ability to act as chemosensors for metal ions like Zn2+. nanobioletters.com The binding of the metal ion to the hydrazone ligand can lead to a significant change in the fluorescence emission, enabling sensitive and selective detection. nanobioletters.com While direct research on this compound as a fluorescent probe is not extensively documented in the provided context, the general principles of quinoline-based sensor design suggest its potential in this area. mdpi.comnanobioletters.comresearchgate.net
Investigations into Biological Activity: Mechanistic and Structure Activity Relationship Sar Studies
In Vitro Antimicrobial Activity Assessment
Derivatives of 7-bromo-4-hydrazinoquinoline have been the subject of numerous studies to evaluate their effectiveness against a variety of microbial pathogens. These investigations have revealed that modifications to the hydrazino group can lead to compounds with significant antibacterial, antifungal, and antitubercular properties.
The antibacterial potential of compounds derived from this compound has been demonstrated against both Gram-positive and Gram-negative bacteria. For instance, Schiff base derivatives have been synthesized and tested for their antimicrobial properties. impactfactor.org In many cases, the complexation of these quinoline-based ligands with metal ions, such as copper (II), has been shown to enhance their antibacterial activity compared to the ligands alone. scispace.comresearchgate.net
Studies on various Schiff bases have shown activity against strains like Staphylococcus aureus and Bacillus subtilis (Gram-positive), as well as Escherichia coli and Pseudomonas aeruginosa (Gram-negative). impactfactor.orgresearchgate.net The antimicrobial activity is often dependent on the specific substitutions on the derivative, with some compounds showing moderate to good inhibition zones. impactfactor.org For example, certain ligands demonstrated moderate antibacterial activity against Gram-positive bacteria but were not effective against Gram-negative strains. nih.gov The electronic effect of substituents, such as halogens, has been noted to influence the antibacterial efficacy, with the order of activity sometimes following F > Cl > Br. scispace.com
Table 1: Antibacterial Activity of Selected this compound Derivatives
| Compound/Derivative | Bacterial Strain | Activity | Reference |
|---|---|---|---|
| Schiff Base Complexes | Staphylococcus aureus, Bacillus subtilis | Active | impactfactor.org |
| Schiff Base Complexes | Escherichia coli, Pseudomonas aeruginosa | Active | impactfactor.org |
| Copper (II) Complexes | Staphylococcus aureus, Enterococcus faecalis | Higher activity than ligands | scispace.com |
| Copper (II) Complexes | Escherichia coli, Pseudomonas aeruginosa | Higher activity than ligands | scispace.com |
| Ligand SL3 | S. aureus | Zone of inhibition: 24 mm | nih.gov |
The antifungal potential of this compound derivatives has also been explored. evitachem.com Research has indicated that certain synthesized compounds exhibit activity against fungal pathogens such as Candida albicans. researchgate.netekb.eg Similar to antibacterial activity, the formation of metal complexes with these quinoline (B57606) derivatives can lead to enhanced antifungal effects. researchgate.net However, the degree of activity can vary, with some derivatives showing promising results while others have more moderate or limited effects. ekb.egrsc.org
Table 2: Antifungal Activity of Selected this compound Derivatives
| Compound/Derivative | Fungal Strain | Activity | Reference |
|---|---|---|---|
| Schiff Base Metal Complexes | Candida albicans | Exhibited activity | researchgate.net |
| Compound 37e | Candida species | Effective suppression | ekb.eg |
| Compound 37c | Candida species | Below average activity | ekb.eg |
| Ligands (SL1–SL4) | Fungal strains | No effectiveness | nih.gov |
A significant area of investigation for quinoline-based compounds is their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. researchgate.net Derivatives of 7-chloro-4-hydrazinoquinoline (B1583878), a closely related compound, have shown promising results. researchgate.net For instance, certain 7-chloro-4-quinolinylhydrazones exhibited significant minimum inhibitory concentration (MIC) values against M. tuberculosis H37Rv, comparable to first-line drugs like ethambutol (B1671381) and rifampicin. researchgate.net
While direct studies on this compound derivatives are less common in the provided results, the extensive research on the 7-chloro analogue suggests a strong potential for bromo-substituted compounds in this area. researchgate.netresearchgate.net The presence of a halogen at the 7-position of the quinoline ring is often considered important for antimycobacterial activity. researchgate.net Some studies have shown that certain hydrazone derivatives can inhibit drug-sensitive M. tuberculosis strains at low concentrations. innovareacademics.in However, the efficacy can be strain-dependent, with some compounds showing activity against Mycobacterium smegmatis but not against the H37Ra strain of M. tuberculosis. jpionline.org
Antifungal Properties
In Vitro Anticancer and Cytotoxicity Profiling
The anticancer potential of this compound derivatives represents another critical area of research. These compounds have been evaluated against various human cancer cell lines, and efforts have been made to establish clear structure-activity relationships to guide the development of more potent antitumor agents.
Derivatives of the closely related 7-chloro-4-hydrazinoquinoline have demonstrated significant cytotoxic activity against a broad spectrum of human cancer cell lines. nih.govresearchgate.net These include cell lines for leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer. nih.govresearchgate.netresearchgate.net For example, certain 7-chloroquinoline (B30040) hydrazones have exhibited submicromolar GI50 (50% growth inhibition) values across this panel of cell lines. nih.govresearchgate.net
Specific derivatives have shown notable potency. For instance, a series of 7-chloro-4-quinolinylhydrazones displayed good cytotoxic activity against at least three cancer cell lines, with IC50 values in the low microgram per milliliter range. nih.gov The presence of a heterocyclic unit, in addition to the quinoline ring, has been found to be a successful strategy for enhancing antitumor activity. nih.gov
Table 3: Cytotoxic Activity of Selected 7-Chloro-4-hydrazinoquinoline Derivatives against Human Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line(s) | Activity (IC50/GI50) | Reference |
|---|---|---|---|
| 7-Chloroquinolinehydrazones | NCI-60 panel | Submicromolar GI50 values | nih.govresearchgate.net |
| Compounds 3b, 3e, 3h, 3n, 3r, 3u | Various human cancer cell lines | IC50: 0.7967-4.200 µg/mL | nih.gov |
| Hydrazone I | SF-295 CNS cancer cells | IC50: 0.688 µg/cm³ | nih.gov |
| Compound 3e (pyrrol-2-yl) | Melanoma (MDAMB-435) | Four times more active than Doxorubicin | researchgate.net |
The development of effective anticancer agents relies heavily on understanding the relationship between a compound's structure and its biological activity. For quinoline-based hydrazones, several key SAR observations have been made. nih.gov
The nature and position of substituents on the quinoline ring and the hydrazone moiety play a crucial role in determining cytotoxic potency. nih.gov It has been generally observed that the presence of electron-withdrawing groups on an attached benzene (B151609) ring is important for anticancer activity. nih.gov For example, derivatives with fluorine, chlorine, or bromine groups in the meta position, or a nitro group in the para position, have shown good cytotoxic activity. nih.gov
Furthermore, the type of heterocyclic unit linked to the hydrazone can significantly influence antitumor efficacy. The introduction of a pyrrole (B145914) unit, for instance, resulted in a compound that was four times more active than the standard drug Doxorubicin against melanoma cells. researchgate.net These consistent structure-activity relationships provide a valuable framework for the rational design of new and more effective quinoline-based anticancer drugs. nih.govresearchgate.net
Mechanisms of Cell Death Induction (e.g., Apoptosis, Cell Cycle Arrest)
Derivatives of 7-chloro-4-hydrazinoquinoline have been shown to induce programmed cell death and interfere with the cell cycle in cancer cells. For instance, a study on 7-chloro-4-quinolinylhydrazones revealed that certain compounds could induce pre-G1 apoptosis and cause cell cycle arrest at the G2/M phase. evitachem.com This pro-apoptotic activity was linked to the overexpression of caspase 3, potentially through the release of nitric oxide. evitachem.com
In another investigation, 7-chloroquinoline-1,2,3-triazoyl carboxamide derivatives were evaluated for their effects on breast cancer cell lines. researchgate.net One derivative, QTCA-1, demonstrated significant induction of apoptosis in triple-negative breast cancer cells (MDA-MB-231), with 80.4% of cells undergoing cell death. researchgate.net Interestingly, in these cells, no cell cycle arrest was observed, while in hormone-dependent MCF-7 cells, the same compound induced a G0/G1 cycle arrest with significantly less apoptosis (16.8% dead cells). researchgate.net This suggests that the mechanism of action can be cell-line specific.
These findings for the 7-chloro analogs suggest that this compound derivatives could also possess the ability to induce cell death through apoptosis and modulate the cell cycle, making this a critical area for future research. The substitution at the 7-position of the quinoline ring is known to influence biological activity, and thus, the bromo-substituent may confer unique properties in this regard. researchgate.net
In Vitro Antioxidant Activity Determination
The antioxidant potential of 4-hydrazinoquinoline (B99260) derivatives has been recognized, though specific studies on this compound are sparse. reports-vnmedical.com.ua A study on various 4-hydrazinoquinoline derivatives, including a 7-chloro analog, investigated their ability to protect spermatozoa from oxidative stress induced by hydrogen peroxide. reports-vnmedical.com.ua The results indicated that these compounds exhibit favorable antioxidant properties. reports-vnmedical.com.ua For example, (Е)-2-(2-(7-chloroquinolin-4-yl)hydrazono)acetic acid showed a protective effect, though it was generally less potent than the reference antioxidants, ascorbic acid and N-acetylcysteine. reports-vnmedical.com.ua
Another report noted that 4-hydrazinoquinolines have a pronounced antioxidant effect. researchgate.net However, it also mentioned that blocking the hydrazino group can reduce this activity. researchgate.net This highlights the importance of the hydrazino moiety for the antioxidant properties of this class of compounds.
While direct data for this compound is lacking, the established antioxidant activity of its analogs suggests that it would likely exhibit similar properties. The electronic nature of the bromine atom compared to chlorine could influence the antioxidant capacity, warranting specific investigation through standard assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
Enzyme Inhibition Assays
Information regarding the specific enzyme inhibition activities of this compound is not available in the reviewed literature. However, the broader class of quinoline-based compounds, including hydrazone derivatives, has been investigated for the inhibition of various enzymes. For example, some hydrazone derivatives have been studied as enzyme inhibitors. researchgate.net
Molecular docking studies of a 7-chloroquinoline-1,2,3-triazoyl carboxamide derivative (QTCA-1) suggested a high affinity for enzymes crucial in cancer progression, such as Poly (ADP-ribose) polymerase-1 (PARP-1), Src kinase, and the PI3K/mTOR pathway. researchgate.net This indicates that enzyme inhibition is a plausible mechanism of action for the anticancer effects of this class of compounds.
Given that the 7-substituent on the quinoline ring can significantly impact biological activity, it is conceivable that this compound and its derivatives could exhibit inhibitory effects on these or other enzymes. Further research is required to explore this potential.
Nucleic Acid (DNA) Binding Studies of Compounds and Complexes
Direct studies on the DNA binding of this compound are limited. However, a study involving a Schiff base ligand derived from the condensation of 2-aminopyrazine (B29847) with 5-bromosalicylaldehyde (B98134), and its subsequent uranyl complex, provides valuable insights into the potential DNA-interacting capabilities of bromo-substituted quinoline-like structures. nih.govmdpi.com The uranyl complex of a Schiff base derived from this compound has been synthesized, and its interaction with calf thymus DNA (CT-DNA) was investigated. nih.govmdpi.com
The study of the uranyl complex of the Schiff base derived from 4-bromo-2-((pyrazin-2-ylimino)methyl)phenol (a compound with a similar bromo-phenol moiety) and other related Schiff bases showed that these complexes bind to CT-DNA. nih.govmdpi.com The binding constants (Kb) for these complexes were in the range of 1 x 105 to 3.33 x 105 M-1, suggesting a significant interaction. nih.gov The mode of binding was proposed to be intercalation. nih.gov
The following table summarizes the DNA binding data for a uranyl complex of a Schiff base ligand containing a bromo-substituent.
| Compound/Complex | Binding Constant (Kb) (M-1) | Proposed Binding Mode |
| Uranyl complex of (4-bromo-2-((pyrazin-2-ylimino)methyl)phenol) | 4.5 x 105 | Intercalation |
Data adapted from a study on related Schiff base complexes. nih.govmdpi.com
These findings suggest that metal complexes of Schiff bases derived from this compound could also interact with DNA, a common mechanism for many anticancer and antimicrobial agents. The bromine atom may influence the electronic properties and planarity of the molecule, which are crucial for effective DNA intercalation.
Conceptual Frameworks for Molecular Mechanism of Action
While a definitive molecular mechanism of action for this compound has not been elucidated, the available data on its analogs allows for the formulation of a conceptual framework. The biological activities of 7-substituted-4-hydrazinoquinoline derivatives appear to be multi-faceted.
Based on studies of the 7-chloro analogs, a key aspect of their anticancer activity likely involves the induction of apoptosis and modulation of the cell cycle. evitachem.comresearchgate.net The specific pathways (e.g., intrinsic vs. extrinsic apoptosis, specific cell cycle checkpoints) may be dependent on the cell type and the specific substitutions on the hydrazone moiety. researchgate.net
Enzyme inhibition is another plausible mechanism. The quinoline ring system can act as a scaffold to position functional groups for interaction with the active sites of enzymes like kinases or PARP, which are often dysregulated in cancer. researchgate.net
Furthermore, the ability of metal complexes of related compounds to bind to DNA via intercalation suggests that disruption of DNA replication and transcription could be a significant contributor to their cytotoxic effects. nih.govmdpi.com The planarity of the quinoline ring system is conducive to such interactions.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 7-Bromo-4-hydrazinoquinoline, and how do reaction conditions influence yield?
- Answer : The synthesis typically starts with a quinoline precursor. Bromination at the 7-position is achieved using bromine or N-bromosuccinimide (NBS) in solvents like acetic acid or chloroform under controlled temperatures (25–60°C). Subsequent hydrazine substitution at the 4-position requires refluxing with hydrazine hydrate in ethanol/methanol, as seen in analogous hydrazinoquinoline syntheses . Yield optimization hinges on stoichiometric ratios (e.g., excess hydrazine for complete substitution) and inert atmospheres to prevent oxidation .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Answer : Use a combination of:
- HPLC/GC-MS : To quantify purity (>95% recommended for biological assays).
- NMR (¹H/¹³C) : Confirm substitution patterns (e.g., hydrazino proton signals at δ 3.5–4.5 ppm and bromine-induced deshielding in adjacent carbons).
- FT-IR : Identify N–H stretches (~3300 cm⁻¹ for hydrazino) and C–Br vibrations (~600 cm⁻¹) .
Q. What are the primary safety considerations when handling this compound?
- Answer : The compound’s hydrazine moiety is reactive and potentially carcinogenic. Work under fume hoods with PPE (gloves, goggles). Avoid contact with oxidizing agents (risk of exothermic decomposition). Waste disposal must follow protocols for halogenated and hydrazine-containing compounds .
Advanced Research Questions
Q. How can contradictory data on the biological activity of this compound derivatives be resolved?
- Answer : Contradictions often arise from variations in assay conditions (e.g., cell lines, pH, or incubation time). To address this:
- Standardize assays : Use validated cell lines (e.g., HEK293 for enzyme inhibition) and replicate experiments ≥3 times.
- Control for solvent effects : DMSO concentrations >0.1% may artifactually inhibit activity.
- Compare with structural analogs : Evaluate if activity trends correlate with substituent electronegativity (e.g., bromine vs. chlorine) .
Q. What strategies optimize this compound’s selectivity in enzyme inhibition studies?
- Answer :
- Molecular docking : Predict binding affinities to target vs. off-target enzymes (e.g., kinases vs. phosphatases).
- SAR analysis : Modify the quinoline core (e.g., introduce methyl groups at C-8 to sterically block non-specific interactions) .
- Competitive assays : Use fluorogenic substrates to quantify inhibition constants (Ki) and validate selectivity .
Q. How do solvent polarity and temperature affect the stability of this compound during catalytic reactions?
- Answer : Polar aprotic solvents (e.g., DMF, DMSO) stabilize the hydrazino group via hydrogen bonding but may promote hydrolysis at elevated temperatures (>80°C). In non-polar solvents (toluene), thermal degradation is minimized, but reaction rates drop. Use Arrhenius plots to model degradation kinetics and identify optimal conditions (e.g., 50°C in acetonitrile) .
Methodological Guidance
Designing a factorial experiment to study substituent effects on this compound’s reactivity
- Variables :
- Independent: Substituent type (e.g., Br, Cl, F at C-7), solvent polarity, catalyst (Pd/C vs. CuI).
- Dependent: Reaction yield, byproduct formation.
Interpreting conflicting spectral data (e.g., NMR vs. computational predictions)
- Approach :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
